molecular formula C8H7BrO4 B11925341 6-Bromo-2-hydroxy-3-methoxybenzoic acid

6-Bromo-2-hydroxy-3-methoxybenzoic acid

Cat. No.: B11925341
M. Wt: 247.04 g/mol
InChI Key: CWHMBXZLEIVXSQ-UHFFFAOYSA-N
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Description

6-Bromo-2-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom, a hydroxyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydroxy-3-methoxybenzoic acid typically involves the bromination of 2-hydroxy-3-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups on the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

  • Substitution reactions can yield various substituted benzoic acids.
  • Oxidation reactions can produce quinones or other oxidized compounds.
  • Reduction reactions can lead to dehalogenated or reduced derivatives of the original compound.

Scientific Research Applications

6-Bromo-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydroxy-3-methoxybenzoic acid depends on its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Lacks the bromine atom, which can significantly alter its reactivity and biological activity.

    2-Bromo-3-methoxybenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.

    5-Bromo-2-hydroxy-4-methoxybenzoic acid: Another brominated derivative with different substitution positions, affecting its reactivity and applications.

Uniqueness: 6-Bromo-2-hydroxy-3-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

6-bromo-2-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C8H7BrO4/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

CWHMBXZLEIVXSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Br)C(=O)O)O

Origin of Product

United States

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